molecular formula C13H12N4O B13125888 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol

4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol

Katalognummer: B13125888
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: HBPQUSBPOYHLGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol is a compound that features both imidazole and quinoline moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while quinoline is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The combination of these two structures in a single molecule imparts unique chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol typically involves multi-step reactions. One common method includes the condensation of 2-aminoquinolin-8-ol with an imidazole derivative under basic conditions. The reaction may involve the use of a suitable base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), methanol, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced imidazole or quinoline derivatives .

Wissenschaftliche Forschungsanwendungen

4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors.

Wirkmechanismus

The mechanism of action of 4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((1H-Imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 1-(4-methoxyphenyl)-1H-imidazole

Uniqueness

4-((1H-Imidazol-1-yl)methyl)-2-aminoquinolin-8-ol is unique due to the presence of both imidazole and quinoline moieties in a single molecule. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C13H12N4O

Molekulargewicht

240.26 g/mol

IUPAC-Name

2-amino-4-(imidazol-1-ylmethyl)quinolin-8-ol

InChI

InChI=1S/C13H12N4O/c14-12-6-9(7-17-5-4-15-8-17)10-2-1-3-11(18)13(10)16-12/h1-6,8,18H,7H2,(H2,14,16)

InChI-Schlüssel

HBPQUSBPOYHLGG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2CN3C=CN=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.